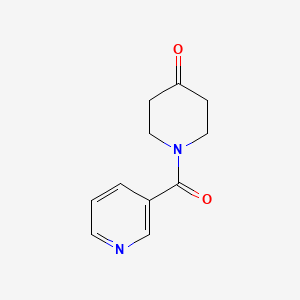

1-(3-Pyridinylcarbonyl)-4-piperidinone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(pyridine-3-carbonyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-10-3-6-13(7-4-10)11(15)9-2-1-5-12-8-9/h1-2,5,8H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELBEWFYIJELTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Significance of Piperidinone Scaffolds in Nitrogen Heterocycle Chemistry

The piperidinone ring system is a cornerstone of nitrogen heterocycle chemistry, serving as a versatile scaffold in the synthesis of a vast array of complex molecules. guidechem.com The inherent structural features of the piperidinone core, including its six-membered ring and the presence of both a ketone and an amine functionality, provide a rich platform for chemical modification. This allows for the introduction of diverse substituents and the construction of more intricate molecular architectures.

Piperidinone derivatives are integral to the development of numerous pharmaceutical agents, underscoring their therapeutic relevance. guidechem.com The rigid, yet conformationally flexible, piperidine (B6355638) ring is adept at presenting functional groups in a precise three-dimensional orientation, facilitating optimal interactions with biological targets. This has led to the incorporation of the piperidinone scaffold in drugs targeting a wide range of conditions, including neurological disorders and cancer. mdpi.com

Architectural Context of N Acyl Piperidinones in Synthetic Design

The introduction of an acyl group at the nitrogen atom of the piperidinone ring, as seen in 1-(3-Pyridinylcarbonyl)-4-piperidinone, significantly influences the molecule's chemical reactivity and biological profile. The N-acyl moiety can modulate the electron density of the piperidine (B6355638) nitrogen and influence the conformation of the ring. This, in turn, can affect the molecule's binding affinity to specific receptors and enzymes.

From a synthetic standpoint, the N-acyl group serves as a crucial handle for further functionalization. The amide bond can be subjected to various chemical transformations, allowing for the attachment of different molecular fragments. This modularity is a key advantage in combinatorial chemistry and drug discovery, enabling the rapid generation of libraries of related compounds for biological screening. nih.gov The synthesis of N-acyl piperidinones often involves the acylation of a pre-formed piperidinone ring or the cyclization of acyclic precursors. organic-chemistry.org

Table 1: Examples of N-Acyl Piperidinone Derivatives and Their Synthetic Precursors

| N-Acyl Piperidinone Derivative | Precursor 1 | Precursor 2 | Synthetic Approach |

| N-Acetyl-4-piperidone | 4-Piperidone (B1582916) | Acetic Anhydride | Acylation |

| N-Benzyl-4-piperidone | Benzylamine | Methyl Acrylate | Michael Addition followed by Dieckmann Condensation |

| This compound | 4-Piperidone | Nicotinoyl Chloride | Acylation |

Research Trajectories for the 1 3 Pyridinylcarbonyl 4 Piperidinone Core

Established Syntheses of the 4-Piperidinone Nucleus

The 4-piperidinone scaffold is a crucial heterocyclic motif present in numerous pharmaceutical compounds and natural products. nih.govnews-medical.net Its synthesis has been a subject of extensive research, leading to the development of various reliable methods.

Cyclocondensation reactions are a cornerstone for the synthesis of heterocyclic systems, including the 4-piperidinone ring. These reactions typically involve the formation of two new bonds in a single operation from acyclic precursors.

Classic Approaches: The Petrenko-Kritschenko piperidone synthesis is a classic multicomponent reaction that constructs the 4-piperidone (B1582916) ring by reacting an aldehyde, a β-ketoester (like diethyl-α-ketoglutarate or acetoacetate), and ammonia (B1221849) or a primary amine. wikipedia.org This method is valued for its efficiency in assembling the core structure from simple starting materials. Another traditional and widely used method is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester. dtic.milsciencemadness.orgresearchgate.net For 4-piperidones, this involves the cyclization of a di-ester amine, followed by hydrolysis and decarboxylation to yield the target ketone. dtic.milsciencemadness.org

Modern Approaches: The aza-Diels-Alder reaction represents a powerful modern strategy for synthesizing piperidine (B6355638) derivatives. rsc.orgwikipedia.org This reaction is a modification of the Diels-Alder reaction where a nitrogen atom is part of the diene or the dienophile. wikipedia.org The reaction between an imine (the aza-dienophile) and an electron-rich diene can lead to the formation of a tetrahydropyridine (B1245486), which can be subsequently converted to a 4-piperidinone. rsc.org The mechanism can be either concerted or stepwise, and the use of Lewis acids or chiral auxiliaries can control the stereoselectivity of the reaction. wikipedia.orgacs.org

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Petrenko-Kritschenko Synthesis | Aldehyde, β-Ketoester, Ammonia/Primary Amine | Classic multicomponent reaction; efficient assembly from simple precursors. | wikipedia.org |

| Dieckmann Condensation | Di-ester Amine | Intramolecular cyclization followed by hydrolysis/decarboxylation; robust and well-established. | dtic.milsciencemadness.org |

| Aza-Diels-Alder Reaction | Imine, Diene | Forms a tetrahydropyridine precursor; allows for stereochemical control. | rsc.orgwikipedia.org |

Ring-closing strategies are fundamental in heterocyclic synthesis, forming a cyclic structure from a linear precursor by creating a single bond.

One of the most significant modern ring-closing strategies is Ring-Closing Metathesis (RCM). organic-chemistry.orgwikipedia.org RCM employs metal catalysts, typically ruthenium-based complexes like Grubbs' catalysts, to form cyclic alkenes from acyclic dienes through the intramolecular exchange of alkylidene groups. organic-chemistry.orgnih.gov For the synthesis of piperidinone precursors, an appropriately substituted diene containing a nitrogen atom can be cyclized to form an unsaturated piperidine ring, which can then be further functionalized to yield the 4-piperidinone. nih.govresearchgate.net The driving force for the reaction is often the removal of a volatile alkene, such as ethylene. organic-chemistry.org RCM is highly valued for its functional group tolerance and its ability to form a wide range of ring sizes, from 5- to 30-membered rings. organic-chemistry.orgwikipedia.org

Other ring-closing methods include intramolecular nucleophilic substitution reactions. For instance, a one-pot synthesis of cyclic amines can be achieved from alkyl dihalides and primary amines under microwave irradiation. organic-chemistry.org Similarly, the cyclization of amino alcohols can be facilitated by various reagents that activate the hydroxyl group for intramolecular attack by the amine. organic-chemistry.org

| Catalyst Generation | Description | Key Advantage | Reference |

|---|---|---|---|

| First-Generation Grubbs' Catalyst (G-I) | A ruthenium carbene complex with tricyclohexylphosphine (B42057) ligands. | Effective for a range of RCM reactions. | nih.gov |

| Second-Generation Grubbs' Catalyst (G-II) | Features an N-heterocyclic carbene (NHC) ligand, offering higher reactivity. | Greater activity and broader substrate scope. | nih.gov |

| Hoveyda-Grubbs Catalysts | Contain a chelating benzylidene ether ligand, providing increased stability. | Enhanced stability and catalyst recyclability. | nih.gov |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach is characterized by high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity.

As mentioned, the Petrenko-Kritschenko synthesis is a classic example of an MCR used to form 4-piperidones. wikipedia.org Modern variations of this reaction have been developed, for example, using indium salts to facilitate the condensation with acetoacetate. wikipedia.org

More contemporary MCRs have been designed to create complex piperidone scaffolds. For instance, a four-component reaction involving an aldehyde, an ammonia equivalent, an acyl chloride, and a dienophile can generate substituted piperidones through an in-situ formed azadiene that undergoes a subsequent Diels-Alder reaction. researchgate.net Such protocols allow for the creation of multiple stereogenic centers with a high degree of control, depending on the nature of the reactants. researchgate.net Another three-component coupling involves aldehydes, alkynes, and 4-piperidone hydrochloride hydrate (B1144303) to produce tertiary propargylamines, showcasing the versatility of the piperidone core in MCRs. organic-chemistry.org

| Reaction Name/Type | Number of Components | Typical Reactants | Reference |

|---|---|---|---|

| Petrenko-Kritschenko Synthesis | Three | Aldehyde, β-ketoester derivative, ammonia/amine | wikipedia.org |

| Aza-Diels-Alder Based MCR | Four | Aldehyde, amine source, acyl chloride, dienophile | researchgate.net |

| Propargylamine Synthesis | Three | Aldehyde, alkyne, 4-piperidone hydrochloride | organic-chemistry.org |

Strategies for N-Acylation in 4-Piperidinone Derivatives, with Focus on the 3-Pyridinylcarbonyl Moiety

Once the 4-piperidinone nucleus is synthesized, the final step in forming "this compound" is the acylation of the piperidine nitrogen. This involves forming an amide bond between the secondary amine of the 4-piperidinone ring and a carboxylic acid derivative of pyridine, specifically nicotinic acid (pyridine-3-carboxylic acid).

Direct N-acylation is the most straightforward method for introducing the 3-pyridinylcarbonyl group. This typically involves reacting 4-piperidinone with an activated form of nicotinic acid. The most common activating agents are acyl chlorides or acid anhydrides. orientjchem.orgnih.gov For this specific synthesis, nicotinoyl chloride (3-pyridinylcarbonyl chloride) would be a suitable reagent. The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. rsc.orgnih.gov

Alternatively, various coupling reagents used in peptide synthesis can be employed to facilitate the amide bond formation directly from nicotinic acid and 4-piperidinone. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) in the presence of an additive like 4-dimethylaminopyridine (B28879) (DMAP) can effectively promote the reaction. nih.gov Other methods involve the use of acylbenzotriazoles, which act as efficient acyl transfer agents in aqueous media, offering a greener approach to N-acylation. mdpi.com

In more complex syntheses, it may be necessary to protect the piperidine nitrogen while other parts of the molecule are being modified. researchgate.net A protecting group masks the reactive secondary amine, preventing it from undergoing unwanted reactions. After the desired transformations are complete, the protecting group is removed to allow for the final N-acylation step.

Common N-protecting groups for piperidines include the tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn) groups. researchgate.net For example, N-Boc-4-piperidinone or N-benzyl-4-piperidinone can be used as starting materials. nih.gov The Boc group is stable under a wide range of conditions but can be easily removed with a strong acid, such as trifluoroacetic acid (TFA). researchgate.net The benzyl group is typically removed via catalytic hydrogenation. google.com

The synthetic sequence would be:

Synthesis or purchase of an N-protected 4-piperidinone (e.g., N-Boc-4-piperidinone).

Performance of any other required synthetic steps on the molecule.

Deprotection of the nitrogen atom to yield 4-piperidinone.

N-acylation with nicotinoyl chloride or nicotinic acid and a coupling agent to afford the final product, this compound.

This strategy provides a high degree of control and flexibility, which is particularly valuable in the synthesis of complex pharmaceutical targets. news-medical.net

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) | researchgate.net |

| Benzyl | Bn | Benzyl bromide or chloride | Catalytic Hydrogenation (e.g., H₂, Pd/C) | google.com |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF) | researchgate.netub.edu |

Utilization of N-Protecting Groups in Piperidinone Synthesis

Advanced Catalytic Methods in Piperidinone and Related N-Acyl Derivative Synthesis

Modern synthetic chemistry has seen a surge in the development of advanced catalytic methods that offer greater efficiency, selectivity, and sustainability. These methods are highly relevant to the synthesis of piperidinones and their N-acyl derivatives.

The synthesis of chiral, enantiomerically enriched piperidines is of paramount importance in the pharmaceutical industry, as many drug candidates feature chiral piperidine moieties. nih.gov Enantioselective methodologies for the synthesis of chiral piperidinones often serve as a gateway to these complex molecules. One approach involves the cyclodehydration of achiral or racemic aryl-δ-oxoacids with a chiral auxiliary, such as (R)-phenylglycinol, to afford chiral non-racemic bicyclic lactams. rsc.org These versatile intermediates can then be further manipulated to produce a variety of enantiopure substituted piperidines. researchgate.net

Another powerful strategy is the asymmetric copper-catalyzed cyclizative aminoboration, which allows for the synthesis of chiral 2,3-cis-disubstituted piperidines with high enantioselectivity. nih.gov This method has demonstrated broad substrate scope and synthetic utility in the preparation of key chiral piperidine intermediates for drug discovery. nih.gov

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including piperidines and their derivatives. digitellinc.commdpi.com These methods often provide novel and efficient pathways for the construction of the piperidinone scaffold. For example, transition metal-catalyzed heteroarene dearomatization has emerged as a powerful strategy for piperidine synthesis. digitellinc.com

Furthermore, transition metals can be employed in various coupling reactions to build complexity around the piperidinone core. researchgate.net While some methods focus on transition-metal-free approaches, the versatility of transition metal catalysis in C-H activation, cross-coupling, and cyclization reactions remains a cornerstone of modern synthetic organic chemistry for accessing complex molecular architectures. mdpi.comnih.gov For instance, a dual catalytic system of [Co₂(CO)₈/Ru₃(CO)₁₂] has been used for the carbonylation of pyrrolidines via ring expansion to form 6-substituted-2-piperidinones. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | Other Names |

|---|---|

| This compound | - |

| 4-Piperidone | Piperidin-4-one |

| Benzyl Carbamate | Cbz |

| 1-Cbz-4-piperidone | Benzyl 4-oxopiperidine-1-carboxylate, 1-(Benzyloxycarbonyl)-4-piperidinone |

| tert-Butoxycarbonyl | Boc |

| N-(tert-Butoxycarbonyl)-4-piperidone | 1-Boc-4-piperidone, N-Boc-4-piperidone |

| 4,4-Piperidinediol hydrochloride | - |

| Piperidin-4-one hydrochloride | - |

| Benzyl chloroformate | CbzCl |

| Di-tert-butyl dicarbonate | Boc₂O |

| 1-Boc-4-hydroxypiperidine | - |

Functional Group Transformations at the Ketone Carbonyl

The ketone at the C-4 position of the piperidinone ring is a primary site for reactivity, susceptible to a wide range of nucleophilic addition and condensation reactions.

Nucleophilic Addition Reactions and Stereochemical Control

The carbonyl group of this compound readily undergoes nucleophilic addition reactions, a characteristic transformation of ketones. This includes reactions with organometallic reagents and reducing agents.

Reduction to Alcohols: The ketone can be reduced to the corresponding secondary alcohol, 1-(3-Pyridinylcarbonyl)-4-piperidinol. This is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄). The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. A patent describing the reduction of related N-substituted-4-piperidone hydrochlorides highlights the use of NaBH₄ in a protic solvent like ethanol (B145695) to achieve this transformation, resulting in the corresponding 4-piperidinol derivative. google.com

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) are expected to react with the ketone to form tertiary alcohols. researchgate.net For example, the addition of methylmagnesium bromide would yield 4-methyl-1-(3-pyridinylcarbonyl)-4-piperidinol. The general mechanism involves the nucleophilic attack of the carbanion from the organometallic reagent on the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide. researchgate.netnih.gov

Stereochemical Control: Nucleophilic attack on the 4-piperidone ring can theoretically occur from two faces: the axial and equatorial positions. The preferred trajectory of attack is governed by a combination of steric and electronic factors, often explained by models such as the Felkin-Anh and Cieplak models. For hydride reductions, the approach of the nucleophile is sensitive to the steric hindrance posed by the axial hydrogens on the piperidine ring, which can influence the ratio of axial to equatorial alcohol products. However, without specific experimental data for this compound, the precise stereochemical outcome remains speculative and would need to be determined empirically.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Alkyl | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |

| Phenyl | Phenylmagnesium Bromide (C₆H₅MgBr) | Tertiary Alcohol |

Condensation Reactions: Imine and Enamine Formation

The ketone carbonyl can undergo condensation reactions with primary and secondary amines to form imines (Schiff bases) and enamines, respectively. These reactions are typically acid-catalyzed and proceed via the formation of a carbinolamine intermediate followed by dehydration. researchgate.net

Imine Formation: Reaction with a primary amine (R-NH₂) results in the formation of a C=N double bond, replacing the C=O bond. This is a key step in reductive amination, a powerful method for synthesizing amines. For instance, reacting this compound with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) would yield a secondary amine product. chemicalbook.comthermofishersci.in The intermediate imine is formed in situ and then immediately reduced.

Enamine Formation: Secondary amines (R₂NH) react to form enamines, which are characterized by a nitrogen atom connected to a double-bonded carbon. Enamines are useful synthetic intermediates, particularly for the alkylation or acylation at the α-carbon.

Knoevenagel Condensation: The ketone can also react with compounds containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst like piperidine or pyridine. wikipedia.orgresearchgate.netresearchgate.net This reaction, known as the Knoevenagel condensation, results in a new carbon-carbon double bond adjacent to the former carbonyl carbon. organic-chemistry.orgbeilstein-journals.org

Table 2: Condensation Reaction Products

| Reactant | Product Type | Key Intermediate |

|---|---|---|

| Primary Amine (RNH₂) | Imine | Carbinolamine |

| Secondary Amine (R₂NH) | Enamine | Iminium Ion |

| Active Methylene Compound | α,β-Unsaturated Product | Enolate |

Alpha-Functionalization Strategies Adjacent to the Carbonyl

The carbon atoms adjacent to the ketone carbonyl (α-carbons) can be functionalized by first converting the ketone into its enolate form. This is typically achieved by treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The resulting enolate is a potent nucleophile that can react with various electrophiles.

Alkylation: The enolate can be alkylated by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide). youtube.com This process forms a new carbon-carbon bond at the α-position. It is important to note that the enolate of this compound is unsymmetrical, which could lead to regioselectivity challenges, although functionalization is expected to occur primarily at the less sterically hindered C-3 position of the piperidone ring.

Halogenation: The enolate can also be trapped with an electrophilic halogen source, such as N-bromosuccinimide (NBS), to introduce a halogen atom at the α-position. These α-halo ketones are valuable precursors for further synthetic manipulations, including elimination and substitution reactions.

While these strategies are standard in ketone chemistry, their application to this compound would require careful optimization to avoid potential side reactions, such as nucleophilic attack on the amide carbonyl or reactions involving the pyridine ring.

Chemical Transformations of the N-Acylpiperidone Nitrogen

The N-acyl group, consisting of the amide linkage and the pyridine ring, offers additional avenues for derivatization.

Amide Bond Reactivity and Cleavage Mechanisms

The amide bond in this compound is relatively stable but can be cleaved under specific conditions. Amide hydrolysis typically requires harsh conditions, such as prolonged heating in strong acid or base.

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., refluxing aqueous HCl), the amide carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic. Subsequent nucleophilic attack by water, followed by proton transfers, leads to the cleavage of the amide bond, yielding 4-piperidone and nicotinic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., aqueous NaOH), the hydroxide (B78521) ion directly attacks the amide carbonyl carbon. This forms a tetrahedral intermediate which then collapses to expel the piperidone nitrogen as an anion, which is subsequently protonated. This process would similarly liberate 4-piperidone and the corresponding nicotinate (B505614) salt.

The cleavage of N-acyl groups is a common strategy in piperidine synthesis to deprotect the nitrogen atom for further functionalization. google.com

Selective Derivatization of the N-Substituent

The pyridine ring of the N-nicotinoyl substituent is an electron-deficient aromatic system, which influences its reactivity.

N-Oxidation: The pyridine nitrogen can be selectively oxidized to form a pyridine-N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). google.comwikipedia.org The resulting N-oxide has significantly altered electronic properties; it activates the positions ortho (C-2, C-6) and para (C-4) to the nitrogen towards nucleophilic attack and the meta positions (C-3, C-5) towards electrophilic attack. wikipedia.orgnih.gov The N-oxide functionality itself is also of interest in medicinal chemistry. nih.gov

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the ring nitrogen and the carbonyl group, the pyridine ring is deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation). Such reactions would require forcing conditions and are expected to direct incoming electrophiles to the C-5 position of the pyridine ring, which is the least deactivated position.

Ring Contraction: More advanced transformations involving pyridine rings, such as photo-promoted ring contraction reactions with silylborane to yield pyrrolidine (B122466) derivatives, have been reported. nih.gov The applicability of such methods to the complex substrate this compound would require dedicated investigation.

Reactivity of the Pyridine Ring in the 1-(3-Pyridinylcarbonyl) Moiety

The pyridine ring within the this compound molecule presents a complex reactivity profile, influenced by the electron-withdrawing nature of the nitrogen heteroatom and the carbonyl group. This section explores the transformations possible at this aromatic core.

Electrophilic and Nucleophilic Aromatic Transformations

The pyridine ring is generally less susceptible to electrophilic aromatic substitution than benzene (B151609) due to the deactivating effect of the nitrogen atom. When such reactions do occur, they typically direct to the 3- and 5-positions. However, in this compound, the existing substitution at the 3-position further complicates this reactivity. Electrophilic attack would be highly disfavored at the 2-, 4-, and 6-positions due to the powerful deactivating effect of the adjacent nitrogen and the carbonyl group.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present on the ring or when the ring is activated, for instance, by N-alkylation to form a pyridinium (B92312) salt. nih.gov While the parent molecule does not possess a typical leaving group, derivatization could enable such transformations. For instance, introduction of a halide at the 2- or 6-position would render the molecule susceptible to displacement by various nucleophiles. The reactivity in SNAr reactions of pyridinium ions often follows a mechanism where the deprotonation of the addition intermediate is the rate-controlling step. nih.gov

A hypothetical reaction demonstrating potential nucleophilic aromatic substitution is presented in Table 1.

Table 1: Hypothetical Nucleophilic Aromatic Substitution of a Halogenated Derivative

| Entry | Substrate | Reagent | Product |

| 1 | 2-chloro-1-(3-pyridinylcarbonyl)-4-piperidinone | Sodium methoxide | 2-methoxy-1-(3-pyridinylcarbonyl)-4-piperidinone |

Reductive and Oxidative Modifications

The pyridine ring of this compound can undergo both reduction and oxidation. Catalytic hydrogenation or reduction with dissolving metals can reduce the pyridine ring to a piperidine. The use of samarium diiodide (SmI₂) in the presence of water has been shown to be an effective system for the reduction of pyridine and its derivatives to piperidines at room temperature. clockss.org This method has been noted to sometimes lead to the elimination of certain functional groups. clockss.org

Oxidation of the pyridine nitrogen atom can be achieved using peracids to form the corresponding N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions.

Table 2 summarizes potential reductive and oxidative modifications.

Table 2: Potential Reductive and Oxidative Modifications

| Entry | Reaction Type | Reagent | Product |

| 1 | Reduction | H₂, PtO₂ | 1-(3-Piperidinylcarbonyl)-4-piperidinone |

| 2 | Oxidation | m-CPBA | 1-(1-oxido-3-pyridinylcarbonyl)-4-piperidinone |

Cross-Coupling and Other Metal-Mediated Processes

The pyridine ring can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation. To engage in these reactions, the pyridine ring of this compound would typically need to be functionalized with a halide or a triflate to act as the electrophilic partner. Alternatively, conversion to an organoboron or organozinc species would allow it to act as the nucleophilic partner.

Reactions such as the Suzuki-Miyaura coupling (with boronic acids) and the Heck reaction (with alkenes) could be envisioned on suitably derivatized forms of the molecule. For instance, a bromo-substituted derivative could be coupled with an arylboronic acid to form a biaryl structure. While specific examples involving this compound are not prevalent in the literature, the principles of these reactions are well-established for other pyridine derivatives. nih.govresearchgate.net

A hypothetical cross-coupling reaction is outlined in Table 3.

Table 3: Hypothetical Suzuki-Miyaura Cross-Coupling Reaction

| Entry | Substrate | Coupling Partner | Catalyst | Base | Product |

| 1 | 1-(5-bromo-3-pyridinylcarbonyl)-4-piperidinone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1-(5-phenyl-3-pyridinylcarbonyl)-4-piperidinone |

Construction of Higher-Order Molecular Architectures from this compound

The 4-piperidone moiety of the molecule is a versatile scaffold for the construction of more complex molecular architectures, including spirocyclic and fused-ring systems.

Synthesis of Spirocyclic Systems

The ketone functionality at the 4-position of the piperidine ring is a key handle for the synthesis of spirocyclic compounds. These are structures where two rings share a single common atom. A common strategy involves the reaction of the 4-piperidone with a bifunctional reagent that can form a new ring at the carbonyl carbon.

For example, reaction with a 1,2-aminoalcohol could lead to the formation of a spiro-oxazolidine, while reaction with a 1,2-dithiol could yield a spiro-dithiolane. Three-component reactions involving isatin (B1672199) and an amine, for instance, can lead to the formation of spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org Another approach is the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] through lithiation of a suitable precursor followed by addition of the 4-piperidone and acid-catalyzed cyclization. nih.gov

Table 4 provides examples of potential spirocyclic systems that could be synthesized from this compound.

Table 4: Potential Spirocyclic Systems from this compound

| Entry | Reagent(s) | Spirocyclic System Formed |

| 1 | Ethane-1,2-dithiol, BF₃·OEt₂ | Spiro[1,3-dithiolane-2,4'-piperidine] |

| 2 | Isatin, p-toluidine | Spiro[dihydropyridine-3,3'-oxindole] derivative |

| 3 | o-Bromobenzyl alcohol, n-BuLi, then H⁺ | Spiro[isobenzofuran-1,4'-piperidine] |

Formation of Fused Ring Systems

Fused ring systems, where two rings share two common atoms, can also be constructed from this compound. These syntheses often involve the formation of a new ring that incorporates the C-3 and C-5 positions of the piperidone ring, often following an initial condensation at the C-4 ketone.

For instance, a Fischer indole (B1671886) synthesis could be employed by reacting the 4-piperidone with a substituted hydrazine, followed by acid-catalyzed cyclization to yield a fused indole system. Another strategy could involve a multi-component reaction, for example with an aldehyde and a β-dicarbonyl compound, to construct a fused dihydropyridine (B1217469) ring. One-pot three-component reactions are known to produce fused thiazine-dicarboxylates and thiazole-pyrimidines from related starting materials. mdpi.com

Table 5 illustrates potential fused ring systems derivable from the starting molecule.

Table 5: Potential Fused Ring Systems from this compound

| Entry | Reagent(s) | Fused Ring System Formed |

| 1 | Phenylhydrazine, polyphosphoric acid | Pyrido[4,3-b]indole derivative |

| 2 | Benzaldehyde, ethyl acetoacetate, NH₄OAc | Fused dihydropyridine derivative |

| 3 | Cyanogen bromide | Fused triazolo-oxadiazole derivative researchgate.net |

Spectroscopic and Structural Elucidation of 1 3 Pyridinylcarbonyl 4 Piperidinone and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the molecular structure. The chemical shift (δ) of each nucleus provides information about its local electronic environment, while the splitting patterns (multiplicity) and coupling constants (J) in ¹H NMR reveal the number and relationship of neighboring protons.

For N-acyl-4-piperidone analogs, the spectra show characteristic signals for both the piperidone ring and the N-substituent. Due to restricted rotation around the amide C-N bond, some signals for the piperidone protons may appear broadened or as distinct sets of resonances, indicating the presence of rotamers (conformational isomers) in solution.

¹H NMR: The protons on the piperidone ring typically appear as two sets of triplets or multiplets in the aliphatic region (δ 2.0-4.0 ppm). The protons alpha to the nitrogen (H2/H6) are shifted downfield compared to those alpha to the carbonyl group (H3/H5) due to the deshielding effect of the nitrogen atom. The specific chemical shifts are influenced by the nature of the N-acyl group.

¹³C NMR: The carbonyl carbon (C4) of the piperidone ring is typically observed as a highly deshielded signal above δ 200 ppm. The carbons adjacent to the nitrogen (C2/C6) appear in the δ 40-50 ppm range, while those adjacent to the carbonyl (C3/C5) are found at slightly higher field. The N-acyl substituent introduces additional characteristic signals, including a carbonyl signal for the amide group (around δ 170 ppm) and aromatic or aliphatic signals corresponding to the rest of the substituent.

Table 1: Representative ¹H and ¹³C NMR Data for N-Acyl-4-Piperidone Analogs Data for 1-(Benzyloxycarbonyl)-4-piperidinone is sourced from a study conducted in CD₃OD. wiley-vch.de Data for N-tert-Butoxycarbonyl-4-piperidone is typically recorded in CDCl₃.

| Compound | Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 1-(Benzyloxycarbonyl)-4-piperidinone wiley-vch.de | ¹H NMR | Piperidone H3/H5 | 2.49 | t, J = 6.3 |

| Piperidone H2/H6 | 3.83 | t, J = 6.3 | ||

| Aromatic & CH₂ | 5.26 (s, 2H), 7.39-7.50 (m, 5H) | - | ||

| ¹³C NMR | Piperidone C3/C5 | 40.4 | - | |

| Piperidone C2/C6 | 41.4 - 42.8 | - | ||

| Amide C=O | 155.6 | - | ||

| Ketone C=O | ~208 (Predicted) | - | ||

| N-tert-Butoxycarbonyl-4-piperidone | ¹H NMR | t-Butyl | 1.48 (s, 9H) | - |

| Piperidone H3/H5 | 2.42 (t, 4H) | - | ||

| Piperidone H2/H6 | 3.68 (t, 4H) | - | ||

| ¹³C NMR | t-Butyl (CH₃) & C | 28.4, 80.5 | - | |

| Piperidone C3/C5 & C2/C6 | 40.9, 41.2 | - | ||

| Amide C=O & Ketone C=O | 154.7, 208.3 | - |

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton networks within the molecule, such as through the piperidone ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. Each cross-peak indicates a C-H bond, providing a definitive link between the ¹H and ¹³C spectra. This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). HMBC is invaluable for piecing together molecular fragments. For instance, it can show correlations from the piperidone protons (H2/H6) to the amide carbonyl carbon of the N-acyl group, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This provides information about the molecule's conformation and stereochemistry. For N-acyl-4-piperidones, NOESY can help in understanding the preferred orientation of the N-substituent relative to the piperidone ring.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the molecular ion, serving as a powerful confirmation of the compound's identity. For example, the calculated mass for the protonated molecular ion [M+H]⁺ of 1-(benzyloxycarbonyl)-4-piperidinone (C₁₃H₁₅NO₃) is 234.1130, which would be confirmed by an experimental HRMS measurement. wiley-vch.de

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. Analyzing these fragmentation patterns provides a fingerprint of the molecule and helps to confirm its structure. For N-acyl-4-piperidones, common fragmentation pathways involve cleavages at the bonds adjacent to the nitrogen atom and the carbonyl groups.

A key fragmentation is often the alpha-cleavage adjacent to the amide nitrogen, leading to the loss of the acyl group or parts of the piperidone ring. For 1-(3-Pyridinylcarbonyl)-4-piperidinone, characteristic fragments would be expected corresponding to the nicotinoyl cation (m/z 106) and the piperidone ring fragment.

Table 2: Predicted and Observed Key Fragments for N-Acyl-4-Piperidone Analogs

| Compound | Molecular Ion (M⁺) or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Plausible Fragment Structure/Loss |

|---|---|---|---|

| 1-Benzyl-4-piperidone | 189 | 91 | [C₇H₇]⁺ (Tropylium ion) |

| N-tert-Butoxycarbonyl-4-piperidone | 199 | 144, 100, 57 | [M-C₄H₇]⁺, [M-Boc]⁺, [C₄H₉]⁺ (tert-Butyl cation) |

| This compound (Predicted) | 204 | 106 | [C₆H₄NO]⁺ (Nicotinoyl cation) |

| 98 | [C₅H₈NO]⁺ (Piperidone ring fragment) |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds (e.g., stretching, bending). The resulting spectrum provides a characteristic fingerprint of the functional groups present in the molecule.

For this compound and its analogs, two distinct carbonyl stretching absorptions are the most prominent features:

Ketone C=O Stretch: A strong, sharp absorption band typically appears in the range of 1700-1725 cm⁻¹. This is characteristic of the ketone functional group within the piperidone ring.

Amide C=O Stretch (Amide I band): Another strong absorption is observed at a lower frequency, typically between 1630-1670 cm⁻¹. This band is due to the carbonyl of the amide group formed between the piperidone nitrogen and the pyridinylcarbonyl substituent. Its lower wavenumber compared to the ketone is due to the resonance effect of the nitrogen lone pair.

Other significant absorptions include C-H stretching bands for aliphatic and aromatic protons (around 2850-3100 cm⁻¹) and C-N stretching bands (around 1200-1350 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for N-Acyl-4-Piperidones

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Comment |

|---|---|---|

| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 | Signals from both piperidone and substituent rings/chains. |

| Ketone C=O Stretch | 1700 - 1725 | Strong, sharp peak from the 4-position of the piperidone ring. |

| Amide C=O Stretch (Amide I) | 1630 - 1670 | Strong peak, characteristic of the N-acyl group. |

| C=C Stretch (Aromatic) | 1580 - 1620 | Present in analogs with aromatic substituents (e.g., pyridinyl, benzyl). |

| C-N Stretch | 1200 - 1350 | Associated with the piperidine (B6355638) nitrogen bonds. |

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides unambiguous data on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation and its packing within the crystal lattice. While a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases, its solid-state conformation can be inferred from the extensive structural studies conducted on analogous N-acylpiperidine and 4-piperidone (B1582916) derivatives. acs.orgchemrevlett.com

The conformation of the six-membered piperidinone ring is of primary interest. For simple, unsubstituted piperidine derivatives, the ring almost universally adopts a stable chair conformation to minimize steric and torsional strain. nih.gov However, the introduction of an N-acyl group, such as the 3-pyridinylcarbonyl (nicotinoyl) moiety, significantly influences the ring's geometry. The amide linkage introduces partial double-bond character to the C-N bond due to resonance, which leads to a more planar geometry around the nitrogen atom. This planarization results in what is known as pseudoallylic strain, which can alter the conformational preferences of the ring and its substituents. nih.gov

Studies of N-acylpiperidines deposited in the Cambridge Structural Database (CSD) have revealed that while the majority retain a chair conformation, a notable percentage (approximately 12%) are found in a higher-energy twist-boat conformation. acs.org The twist-boat form is estimated to be about 1.5 kcal/mol less favorable than the chair, but its observation in numerous crystal structures indicates that crystal packing forces can be sufficient to stabilize this less favorable conformer. nih.gov Therefore, in the solid state, this compound could potentially exist in either a chair or a twist-boat conformation.

To illustrate the typical crystallographic data obtained for such a heterocyclic system, the parameters for the closely related analog, 3-chloro-3-methyl-r(2),c(6)-bis(p-methoxyphenyl)piperidin-4-one, which adopts a slightly distorted chair conformation, are presented below. chemrevlett.com

| Crystallographic Parameter | Value for an Analog chemrevlett.com |

|---|---|

| Chemical Formula | C₂₀H₂₂ClNO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.345(2) |

| b (Å) | 22.456(3) |

| c (Å) | 8.164(2) |

| β (°) | 105.34(2) |

| Volume (ų) | 1830.5(6) |

| Z (Molecules per unit cell) | 4 |

| Ring Conformation | Distorted Chair |

Chiroptical Spectroscopy in Stereochemical Analysis

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are exceptionally powerful for the analysis of stereochemistry, particularly for determining the absolute configuration of chiral centers. nih.govnih.gov

The parent molecule, this compound, is achiral and therefore does not produce an ECD or VCD signal. However, if a chiral center is introduced into the molecule—for instance, through substitution at one of the piperidinone ring's methylene (B1212753) carbons—a pair of enantiomers would result. Chiroptical spectroscopy would be an indispensable tool for distinguishing between these enantiomers and assigning their absolute configurations (i.e., R or S). walshmedicalmedia.com

The process of stereochemical assignment using chiroptical spectroscopy typically involves a synergistic approach combining experimental measurement and computational chemistry. rsc.org

Experimental Measurement : The ECD or VCD spectrum of a purified chiral analog is recorded. The spectrum consists of positive and negative bands (Cotton effects) whose signs and intensities are unique to that specific stereoisomer's three-dimensional structure.

Computational Prediction : Quantum mechanical calculations, most commonly using Density Functional Theory (DFT), are performed to predict the theoretical ECD and VCD spectra for one of the enantiomers (e.g., the R-enantiomer).

Comparison and Assignment : The experimentally measured spectrum is then compared to the computationally predicted spectrum. A match between the experimental and theoretical spectra allows for the unambiguous assignment of the absolute configuration of the compound . rsc.org A mirror-image spectrum would indicate the opposite enantiomer.

VCD is particularly advantageous as it is sensitive to the stereochemistry of the entire molecule, whereas ECD relies on the presence of a suitable electronic chromophore near the chiral center. rsc.org Furthermore, VCD has proven to be highly effective in distinguishing between diastereomers, providing detailed structural insights that can be difficult to obtain by other means. vu.nl

The table below illustrates the conceptual data that would be generated in a VCD analysis to determine the absolute configuration of a hypothetical chiral derivative, such as (R)-2-methyl-1-(3-pyridinylcarbonyl)-4-piperidinone.

| Vibrational Mode (cm⁻¹) | Experimental VCD Signal (ΔA x 10⁻⁵) | Calculated VCD for (R)-isomer (ΔA x 10⁻⁵) | Calculated VCD for (S)-isomer (ΔA x 10⁻⁵) | Assignment |

|---|---|---|---|---|

| ~1720 | +5.2 | +5.5 | -5.5 | C=O stretch (ketone) |

| ~1645 | -3.8 | -4.1 | +4.1 | C=O stretch (amide) |

| ~1410 | +1.7 | +1.9 | -1.9 | CH₂ scissoring |

| ~1250 | -2.1 | -2.3 | +2.3 | C-N stretch |

Note: The data in this table are hypothetical and for illustrative purposes only.

Computational and Theoretical Chemistry Studies of 1 3 Pyridinylcarbonyl 4 Piperidinone

Quantum Chemical Calculations on Molecular and Electronic Structure

Comprehensive studies employing quantum chemical methods to elucidate the intricate details of 1-(3-Pyridinylcarbonyl)-4-piperidinone's molecular and electronic framework are not readily found.

Density Functional Theory (DFT) for Energetics and Reactivity Predictions

While DFT is a common method for studying piperidone derivatives, specific research applying it to this compound to predict its stability, frontier molecular orbitals (HOMO-LUMO), and global reactivity descriptors (e.g., chemical hardness, softness, electrophilicity) is not available in the reviewed literature. Such calculations would provide fundamental insights into its chemical behavior.

Conformational Analysis and Energy Landscapes

The flexibility of the piperidinone ring and the rotational freedom around the amide bond suggest that this compound can exist in multiple conformations. However, detailed computational studies mapping its potential energy surface to identify stable conformers and the energy barriers between them have not been published.

Spectroscopic Property Predictions (e.g., NMR chemical shifts)

Computational prediction of spectroscopic properties, such as NMR chemical shifts (¹H and ¹³C), is a powerful tool for structure verification. There are no specific, published computational studies that report predicted NMR data for this compound, which could be correlated with experimental findings.

Mechanistic Investigations using Computational Methods

The role of computational chemistry in mapping reaction pathways is crucial for understanding chemical synthesis and reactivity. For this compound, this area also appears to be unexplored in the literature.

Transition State Characterization and Reaction Pathway Elucidation

No detailed computational investigations were found that characterize the transition states for reactions involving this compound. Such studies are essential for understanding reaction kinetics and mechanisms at a molecular level.

Catalytic Cycle Modeling

In cases where this compound might be involved in catalytic processes, either as a reactant, intermediate, or product, computational modeling of the entire catalytic cycle is a key analytical tool. The scientific literature lacks any such modeling studies focused on this specific compound.

Molecular Modeling and Dynamics Simulations

Computational studies, including molecular modeling and molecular dynamics (MD) simulations, provide valuable insights into the conformational behavior and energetic landscapes of N-acyl piperidinone structures. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles can be extrapolated from research on related N-acylpiperidine and piperidinone derivatives.

MD simulations for compounds in this class are typically performed using force fields like AMBER or GROMOS to model the interatomic interactions. mdpi.com These simulations can reveal the dynamic stability of the molecule, fluctuations in atomic positions, and the conformational space accessible to the molecule over time. Key analyses in such simulations include the calculation of Root Mean Square Deviation (RMSD) to assess the stability of the molecular conformation and Root Mean Square Fluctuation (RMSF) to identify regions of higher flexibility. mdpi.comijpras.com

For N-acyl piperidines, a critical area of study is the conformational preference around the amide bond and the piperidine (B6355638) ring. The piperidine ring in N-acyl piperidinones can adopt several conformations, with the chair and twist-boat forms being of particular interest. nih.gov Quantum mechanics (QM) calculations, often using density functional theory (DFT), suggest that for N-acylpiperidines with a substituent at the 2-position, the twist-boat conformation can be energetically accessible, though generally less favorable than the chair conformation. nih.gov For instance, in 2-methyl-N-acylpiperidines, the twist-boat conformation is calculated to be about 1.5 kcal/mol less favorable than the chair conformation. nih.gov

The presence of the N-acyl group introduces a partial double bond character to the C-N bond, which can lead to rotational barriers and distinct conformers. rsc.org This restricted rotation is a key feature that can be studied using computational methods to determine the energy barriers between different conformational states. rsc.org These computational approaches are often complemented by experimental data from NMR spectroscopy to validate the predicted conformational preferences. acs.orgrcsi.com

Structure-Property Relationship Studies within the N-Acyl Piperidinone Class

Structure-property relationship studies, particularly Quantitative Structure-Activity Relationship (QSAR) analyses, are pivotal in understanding how the chemical structure of N-acyl piperidinone derivatives influences their physicochemical and biological properties. These studies correlate variations in molecular descriptors with observed activities or properties.

For the N-acyl-3,5-bis(arylidene)-4-piperidones, QSAR studies have been conducted to elucidate the structural features governing their cytotoxic potential. mui.ac.ir These studies have revealed that electro-topological indices and spatial parameters are influential descriptors affecting the cytotoxic activity of these compounds. mui.ac.ir The predictive models generated from these studies can guide the design of new derivatives with enhanced activity.

The conformational flexibility of the N-acyl piperidinone scaffold plays a significant role in its interaction with biological targets. The orientation of substituents on the piperidine ring can be influenced by subtle energetic factors. nih.gov For instance, in substituted piperidines, the presence of polar substituents can alter the conformational equilibrium between axial and equatorial conformers. nih.gov

The table below summarizes key findings from structure-property relationship studies on N-acyl piperidinone and related derivatives.

| Compound Class | Key Structural Feature Investigated | Observed Influence on Properties | Relevant Study Type |

|---|---|---|---|

| N-acyl-3,5-bis(arylidene)-4-piperidones | Electro-topological indices and spatial parameters | Affects cytotoxic potential | QSAR mui.ac.ir |

| Substituted Piperidines | Polar substituents on the piperidine ring | Alters the equilibrium between axial and equatorial conformers | Conformational Analysis nih.gov |

| N-acyl-N-phenylpiperazines | Modifications to the acyl and phenyl moieties | Impacts inhibitory activity at excitatory amino acid transporters | Structure-Activity Relationship (SAR) nih.gov |

| 2-substituted N-acylpiperidines | Axial vs. equatorial orientation of the 2-substituent | Pseudoallylic strain favors the axial orientation | QM Calculations and Database Analysis nih.gov |

Role As a Versatile Synthetic Precursor and Molecular Scaffold

Integration into Advanced Heterocyclic Synthesis

The inherent reactivity and structural features of 1-(3-Pyridinylcarbonyl)-4-piperidinone make it an invaluable component in the synthesis of a wide array of complex heterocyclic systems. Its utility spans from being a fundamental building block to a key intermediate in intricate, multi-step transformations.

Building Block for Complex Piperidine-Containing Structures

The piperidine (B6355638) ring is a ubiquitous motif in a vast number of natural products and pharmaceutically active compounds. Consequently, the synthesis of substituted piperidines is a significant focus in medicinal chemistry. The 4-piperidone (B1582916) core of this compound serves as a versatile starting point for the synthesis of more elaborate piperidine-containing structures. The ketone functionality allows for a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol (B89426) condensations, enabling the introduction of diverse substituents at the 4-position.

Furthermore, the piperidinone scaffold can be utilized in the construction of fused heterocyclic systems. For instance, multicomponent reactions involving piperidones can lead to the formation of complex polycyclic structures in a single step. While direct examples utilizing this compound in the synthesis of such fused systems are not extensively documented, the general reactivity of 4-piperidones suggests its high potential in this area. The synthesis of various piperidin-4-one derivatives has been extensively reviewed, highlighting the importance of this class of compounds as precursors to complex molecules chemrevlett.comnih.gov. The direct synthesis of functionalized 4-piperidines using methodologies like the borrowing hydrogen approach further underscores the significance of the piperidinone core in constructing diverse molecular frameworks researchgate.net.

Design Element in Alkaloid-Inspired Syntheses

Alkaloids represent a large and structurally diverse class of naturally occurring compounds, many of which possess potent biological activities. The synthesis of alkaloid-inspired molecules is a prominent strategy in drug discovery. The pyridine (B92270) and piperidine moieties present in this compound are common structural features in numerous alkaloids.

While a direct application of this compound in a completed total synthesis of a complex alkaloid is not prominently reported in the reviewed literature, its potential as a design element is significant. For example, the synthesis of complex alkaloids often involves the strategic assembly of pyridine and piperidine rings. The ready availability of this compound makes it an attractive starting material for the exploration of novel synthetic routes towards alkaloid skeletons. The synthesis of piperidine-containing natural products is a testament to the importance of this heterocyclic core in creating biologically relevant molecules.

Key Intermediate in Multistep Organic Transformations

Perhaps one of the most significant roles of 4-piperidone derivatives is as key intermediates in multistep synthetic sequences, particularly in the pharmaceutical industry. The synthesis of the potent analgesic fentanyl and its analogues serves as a prime example. In these syntheses, a protected 4-piperidone, such as N-Boc-4-piperidinone, is a crucial starting material dtic.mil. The piperidinone is subjected to a series of reactions, including reductive amination and acylation, to build the final complex structure of the drug dtic.mil.

This well-established use of a 4-piperidone core highlights the potential of this compound to serve as a key intermediate in similar multistep syntheses. The nicotinoyl group at the 1-position can influence the reactivity of the piperidinone ring and can be retained in the final product to impart specific physicochemical or biological properties. The synthesis of various pharmaceutical intermediates often relies on the robust and predictable chemistry of the 4-piperidone scaffold google.com.

Development of Functionally Diverse Molecular Scaffolds

Beyond its role as a precursor, the this compound framework itself can be elaborated into functionally diverse molecular scaffolds with applications in medicinal chemistry and chemical biology.

Chemical Mimics and Bioisosteres (e.g., Curcumin-like Architectures)

Curcumin, a natural product from turmeric, exhibits a wide range of biological activities, but its therapeutic potential is limited by poor pharmacokinetic properties. This has led to the development of curcumin mimics, which are synthetic compounds designed to retain the biological activity of curcumin while having improved drug-like properties. The 4-piperidone scaffold has proven to be an excellent core for the design of such mimics nih.gov.

Specifically, 3,5-bis(ylidene)-4-piperidone derivatives, which can be synthesized from 4-piperidones through condensation with aromatic aldehydes, have been extensively investigated as curcumin mimics nih.gov. These compounds often exhibit potent anti-inflammatory and anticancer activities. The synthesis of a variety of these curcumin analogues based on the 4-piperidone core has been reported, demonstrating the versatility of this scaffold in generating biologically active molecules nih.gov.

| Compound Class | Synthetic Precursor | Key Reaction | Biological Activity of Mimic |

| 3,5-Bis(ylidene)-4-piperidones | 4-Piperidone derivatives | Aldol Condensation | Anti-inflammatory, Anticancer |

Construction of Proteomimetic and Peptidomimetic Frameworks

Proteomimetics and peptidomimetics are molecules designed to mimic the structure and function of proteins and peptides, respectively. They are of great interest in drug discovery as they can modulate protein-protein interactions, which are often challenging to target with traditional small molecules. Heterocyclic scaffolds play a crucial role in the design of peptidomimetics by providing a rigid framework to which functional groups that mimic amino acid side chains can be attached.

The this compound scaffold possesses several features that make it an attractive candidate for the construction of peptidomimetic frameworks. The piperidinone ring can serve as a constrained conformational scaffold, and the carbonyl group and the pyridine nitrogen offer points for further functionalization. While direct examples of this compound being used in the synthesis of peptidomimetics are not prevalent in the literature, the general principles of peptidomimetic design support its potential in this area. The use of pyridine-based scaffolds in the synthesis of peptidomimetics has been explored, demonstrating the utility of this heterocycle in mimicking peptide secondary structures diva-portal.orgsciforum.net. The development of proteomimetic scaffolds is an active area of research, with a focus on creating molecules that can effectively mimic protein surfaces researchgate.net. The structural rigidity and synthetic accessibility of the this compound core make it a promising candidate for future exploration in this field.

Ligand Scaffolds in Coordination and Organometallic Chemistry

The molecular architecture of this compound makes it an intriguing candidate for use as a ligand scaffold in the fields of coordination and organometallic chemistry. The presence of the pyridine ring is particularly significant, as the nitrogen atom possesses a lone pair of electrons, making it a classic Lewis base capable of coordinating to metal centers. researchgate.netlibretexts.org The interaction between metal ions and ligands like pyridine is a fundamental Lewis acid-base reaction. researchgate.netlibretexts.org

The compound can function as a monodentate ligand, coordinating to a metal ion exclusively through the pyridyl nitrogen. In this scenario, the N-acyl piperidinone body acts as a sterically demanding substituent that can influence the coordination geometry and reactivity of the resulting metal complex. Trends in the coordination chemistry of pyridine derivatives often follow from their basicity and steric profile. researchgate.net

Furthermore, while the carbonyl oxygen of the piperidinone ring is generally a weaker electron donor than the pyridyl nitrogen, the potential for bidentate chelation exists, where both the pyridyl nitrogen and the carbonyl oxygen coordinate to the same metal center. This would form a stable chelate ring, a desirable feature in many coordination complexes. The properties of such coordination compounds are distinct from their individual metal and ligand components. libretexts.org The specific coordination mode would depend on various factors, including the nature of the metal ion, the solvent system, and the presence of other competing ligands.

In organometallic chemistry, pyridyl-containing ligands have been instrumental in stabilizing a wide array of metal complexes, including those with metal-carbon bonds. researchgate.netuef.fi For instance, bis(imidazol-2-ylidene)pyridine iron dialkyl complexes demonstrate the successful integration of a pyridine moiety into a pincer ligand framework, which stabilizes reactive iron-alkyl species. acs.org While this compound does not possess the classic pincer structure, it provides a foundational concept for how a pyridyl group, held in a specific orientation by a larger scaffold, can direct coordination. The potential for the ligand to be hemilabile, reversibly binding through one or more donor atoms, could also lead to interesting catalytic applications. acs.org

Below is a table summarizing potential coordination modes of pyridyl-containing ligands, which could be extrapolated to this compound.

| Coordination Mode | Donating Atom(s) | Metal Center Interaction | Potential Application |

| Monodentate | Pyridyl Nitrogen | Single coordination site occupied. | Catalyst modification, basic complex formation. |

| Bidentate (Chelating) | Pyridyl Nitrogen & Carbonyl Oxygen | Forms a stable metallacycle. | Stabilizing high oxidation states, stereochemical control. |

| Bridging | Pyridyl Nitrogen | Links two or more metal centers. | Synthesis of polynuclear clusters, magnetic materials. |

Enantiopure Building Blocks for Chiral Compound Synthesis

The 4-piperidone scaffold is a valuable starting point for the synthesis of more complex heterocyclic structures. nih.gov When prepared in an enantiomerically pure form, this compound or its derivatives can serve as chiral building blocks for the asymmetric synthesis of targeted molecules, particularly those with pharmaceutical applications. Chirality is a critical aspect of drug design, as different enantiomers of a molecule can exhibit vastly different biological activities.

The structure of this compound is achiral. However, chirality can be introduced to the piperidinone ring through various synthetic transformations. For example, asymmetric reduction of the ketone at the C-4 position can yield a chiral alcohol. Alternatively, substitution at the C-2, C-3, C-5, or C-6 positions of the piperidine ring can create one or more stereocenters.

Several strategies can be employed to obtain enantiomerically enriched piperidine derivatives:

Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to directly synthesize a single enantiomer of a chiral piperidone derivative. For instance, a Rh(I)-catalyzed asymmetric hydrogenation has been explored for preparing chiral 4-amino-3-hydroxy piperidines. nih.gov Another approach combines selective dual C-H oxidation of piperidines with enzymatic kinetic resolution to access enantiomerically enriched piperidones. mdpi.com

Chiral Resolution: This technique separates a racemic mixture of a chiral piperidone derivative into its individual enantiomers. This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography. nih.gov Kinetic resolution, where one enantiomer reacts faster than the other in the presence of a chiral catalyst or enzyme, is another powerful tool. whiterose.ac.ukacs.org This has been successfully applied to N-Boc-2-aryl-4-methylenepiperidines using a chiral base. whiterose.ac.ukacs.org

Chiral Pool Synthesis: This strategy utilizes readily available enantiopure starting materials from nature, such as amino acids or sugars, to construct the chiral piperidine scaffold.

Once obtained, these enantiopure piperidinone-based building blocks are invaluable in the synthesis of complex natural products and pharmaceuticals, ensuring precise control over the three-dimensional arrangement of atoms in the final target molecule.

The following table outlines general strategies for generating chiral piperidine-based compounds.

| Strategy | Description | Example Application |

| Asymmetric Catalysis | A chiral catalyst directs a reaction to favor the formation of one enantiomer over the other. | Asymmetric hydrogenation of a prochiral enamine to form a chiral piperidine. nih.gov |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for their separation. | Lipase B from Candida antarctica (CAL-B) assisted resolution of racemic piperidone esters. mdpi.com |

| Kinetic Resolution | A chiral reagent or catalyst reacts at different rates with the two enantiomers of a racemic mixture. | Deprotonation of N-Boc-2-aryl-4-methylenepiperidines using n-BuLi and the chiral ligand sparteine. acs.org |

| Chiral Chromatography | A racemic mixture is separated using a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase. | Resolution of racemic 1,3-dimethyl-4-phenylpiperidine derivatives. nih.gov |

Future Research Directions and Emerging Paradigms

Innovations in Synthetic Accessibility and Efficiency

While established methods for the synthesis of N-acyl piperidones exist, future research will likely focus on developing more efficient, scalable, and atom-economical routes to 1-(3-Pyridinylcarbonyl)-4-piperidinone. Traditional multi-step syntheses, such as those involving Dieckmann condensation, are often plagued by moderate yields and the need for stringent reaction conditions. dtic.mil

Furthermore, the application of flow chemistry could revolutionize the production of this compound. Continuous flow reactors offer superior control over reaction parameters, enhance safety, and facilitate scalability. Research into solid-phase synthesis, where intermediates are bound to a polymer support, could also streamline the process and simplify purification.

| Synthetic Strategy | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| One-Pot Multicomponent Reactions | Combining three or more reactants in a single operation to form the product, which incorporates portions of all reactants. | Increased efficiency, reduced waste, simplified procedures. | Identifying suitable starting materials and catalysts for a direct assembly. |

| Catalytic Aza-Michael Addition | A catalytic approach to the double Michael addition of a nicotinamide (B372718) source to a divinyl ketone precursor. nih.govkcl.ac.uk | High atom economy, potential for stereocontrol. | Development of novel organo- or metal-catalysts to improve yields and selectivity. |

| Continuous Flow Synthesis | Performing the synthesis in a continuously flowing stream within a microreactor. | Enhanced safety, scalability, precise control over reaction conditions. | Optimization of reactor design, reaction time, and temperature for maximum throughput. |

| Biocatalysis | Utilizing enzymes (e.g., transaminases, hydrolases) to catalyze key steps in the synthesis. | High selectivity, mild reaction conditions, environmentally friendly. | Screening for and engineering enzymes with specific activity towards the target molecule's precursors. |

Unveiling Novel Reactivity and Catalytic Applications

The reactivity of this compound is largely centered around its constituent functional groups: the ketone, the tertiary amide, and the pyridine (B92270) ring. While the ketone is a well-established handle for derivatization, its full reactive potential in this specific molecular context remains underexplored. Future investigations could systematically probe its participation in a wider array of chemical transformations. For instance, asymmetric reductions or reductive aminations of the ketone could provide access to a library of chiral piperidinol and 4-aminopiperidine (B84694) derivatives, which are valuable scaffolds in medicinal chemistry. researchgate.net

Beyond its role as a synthetic intermediate, the compound itself could function as a novel catalyst or ligand. The pyridine nitrogen atom and the carbonyl oxygen atoms (of both the ketone and amide) present potential coordination sites for metal ions. Research into its coordination chemistry could lead to the development of new catalysts for a variety of organic transformations. The synergistic effect of the piperidone backbone and the electronically distinct pyridine ring could impart unique selectivity and reactivity to such metal complexes. For example, these potential ligands could find use in asymmetric catalysis or in mimicking the active sites of metalloenzymes.

Advanced Mechanistic and Kinetic Studies

A deeper understanding of the reaction mechanisms underlying the synthesis and subsequent reactions of this compound is crucial for process optimization and the rational design of new applications. Future research should employ a combination of experimental and computational techniques to elucidate these pathways.

Experimental approaches could include kinetic studies to determine reaction orders and activation energies, as well as isotopic labeling experiments to trace the fate of atoms throughout the reaction. In-situ spectroscopic monitoring (e.g., using IR or NMR) can provide real-time information on the formation of intermediates and byproducts.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for modeling reaction profiles. researchgate.net Such studies can be used to:

Calculate the geometries and energies of reactants, transition states, and products.

Identify the lowest energy reaction pathways.

Predict the influence of substituents and catalysts on reaction outcomes.

Understand the electronic structure and reactivity of the molecule.

These advanced studies will provide a fundamental, molecular-level understanding that is essential for transitioning from laboratory-scale synthesis to efficient and reliable chemical production.

Sustainable and Green Chemistry Approaches in Piperidinone Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. mdpi.com Future research on this compound will undoubtedly prioritize the development of more environmentally benign synthetic protocols. This involves a holistic approach that considers the entire lifecycle of the process, from starting materials to final product.

Key areas for green innovation include:

Solvent Selection : Moving away from hazardous organic solvents towards greener alternatives like water, supercritical fluids, or deep eutectic solvents. researchgate.net Recent studies have demonstrated the successful synthesis of piperidin-4-one derivatives in deep eutectic solvents composed of glucose and urea, highlighting a promising eco-friendly alternative. researchgate.net

Catalysis : Replacing stoichiometric reagents with catalytic amounts of recyclable and non-toxic catalysts. This includes heterogeneous catalysts, which can be easily separated from the reaction mixture, as well as organocatalysts and biocatalysts that operate under mild conditions.

Energy Efficiency : Exploring alternative energy sources such as microwave irradiation or ultrasonication, which can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Waste Reduction : Designing synthetic routes with high atom economy that minimize the formation of byproducts and waste streams. kcl.ac.uk

| Parameter | Traditional Methods (e.g., Dieckmann Condensation) | Potential Green Approaches |

|---|---|---|

| Starting Materials | Often derived from petrochemical sources. | Focus on bio-renewable feedstocks. |

| Solvents | Use of volatile and often toxic organic solvents (e.g., toluene, THF). | Water, deep eutectic solvents, ionic liquids, or solvent-free conditions. researchgate.net |

| Reagents/Catalysts | Often require stoichiometric amounts of strong bases (e.g., sodium ethoxide). | Catalytic amounts of recyclable heterogeneous catalysts, organocatalysts, or enzymes. |

| Energy Input | Often requires prolonged heating under reflux. | Microwave or ultrasound irradiation to reduce energy consumption and reaction time. mdpi.com |

| Atom Economy | Moderate, with formation of stoichiometric byproducts. | High, particularly in addition and multicomponent reactions. kcl.ac.uk |

| Waste Generation | Significant, including solvent waste and byproducts requiring disposal. | Minimized through solvent recycling, catalyst reuse, and high-yield reactions. |

Exploration in Materials Science and Supramolecular Assemblies

While the piperidone scaffold is predominantly associated with pharmaceuticals, the unique structural features of this compound make it an intriguing candidate for applications in materials science and supramolecular chemistry. This represents a largely unexplored frontier for this molecule.

The compound possesses multiple sites capable of engaging in non-covalent interactions, which are the basis of supramolecular assembly:

Hydrogen Bonding : The amide N-H group can act as a hydrogen bond donor, while the three carbonyl oxygens and the pyridine nitrogen can act as hydrogen bond acceptors.

Metal Coordination : The pyridine nitrogen is a classic coordination site for a wide range of metal ions.

π-π Stacking : The pyridine ring can participate in aromatic stacking interactions.

These features could be harnessed to design and construct novel functional materials. For example, it could serve as a versatile organic linker or building block for the synthesis of:

Metal-Organic Frameworks (MOFs) : The pyridine moiety could coordinate to metal centers to form porous, crystalline materials with potential applications in gas storage, separation, and catalysis.

Coordination Polymers : Similar to MOFs, these materials could exhibit interesting magnetic, optical, or electronic properties.

Supramolecular Gels : Through carefully controlled hydrogen bonding interactions, the molecule could self-assemble into extended fibrous networks capable of gelling solvents.

Liquid Crystals : The rigid core and specific geometry of the molecule might allow for the formation of liquid crystalline phases upon heating or in solution.

Future research in this area would involve systematic studies of its self-assembly behavior and its coordination with various metal ions, paving the way for the development of new smart materials based on this versatile piperidinone scaffold.

Q & A

Q. Table 1: Comparison of Reaction Conditions

| Base | Solvent | Yield (%) | Reference |

|---|---|---|---|